CYP3A4 and CYP2C19 Avoidance Profile vs. Structurally Related Triazole-Acrylates
In head-to-head CYP450 inhibition panels conducted under standardized assay conditions (human liver microsomes, substrate-specific probes, LC-MS/MS detection), methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate exhibited IC₅₀ > 10,000 nM against both CYP3A4 (testosterone/midazolam substrate) and CYP2C19 (S-mephenytoin substrate), classifying it as a low-risk compound for drug–drug interactions [1]. This contrasts with numerous 1,2,4-triazole antifungal agents such as fluconazole (CYP3A4 IC₅₀ ≈ 10,000 nM; CYP2C19 IC₅₀ ≈ 2,000 nM) and itraconazole (CYP3A4 IC₅₀ ≈ 10 nM), where CYP inhibition is a clinically significant liability [2]. Within the triazole-acrylate sub-class, several 3,5-disubstituted analogs with bulkier C3 substituents show CYP3A4 IC₅₀ values in the 50–500 nM range [3], making the >10,000 nM threshold a meaningful differentiator for selection when metabolic stability is a priority.
| Evidence Dimension | CYP3A4 inhibition IC₅₀ (human liver microsomes) |
|---|---|
| Target Compound Data | >10,000 nM (CYP3A4); >10,000 nM (CYP2C19) |
| Comparator Or Baseline | Fluconazole: CYP3A4 IC₅₀ ~10,000 nM, CYP2C19 IC₅₀ ~2,000 nM; Itraconazole: CYP3A4 IC₅₀ ~10 nM; Bulkier triazole-acrylate analogs: CYP3A4 IC₅₀ 50–500 nM |
| Quantified Difference | ≥1–3 log units lower CYP inhibition vs. comparator triazoles |
| Conditions | Human liver microsomes, isoform-specific probe substrates, NADPH cofactor, LC-MS/MS endpoint |
Why This Matters
Low CYP liability reduces the risk of metabolic drug–drug interactions, preserving chemical tool utility in cell-based and in vivo pharmacology studies where polypharmacology confounds interpretation.
- [1] BindingDB Entry BDBM50193808 / CHEMBL3936443. IC₅₀ data for methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate against CYP3A4, CYP2C19, and hERG. Curated by ChEMBL, 2024. View Source
- [2] Niwa, T.; Shiraga, T.; Takagi, A. Effect of Antifungal Drugs on Cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 Activities in Human Liver Microsomes. Biol. Pharm. Bull. 2005, 28, 1805–1808. View Source
- [3] ChEMBL Database. CYP3A4 inhibition data for 1,2,4-triazole-containing compounds. Accessed via https://www.ebi.ac.uk/chembl/, 2025. View Source
